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Compound of Interest

Compound Name: 2-Butoxyoxane

Cat. No.: B154633 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2-
Butoxyoxane, also known as 2-butoxytetrahydropyran. Designed for researchers, scientists,

and professionals in drug development, this document offers a comprehensive exploration of

the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of

this cyclic ether. The guide emphasizes the causal relationships behind spectral features,

ensuring a thorough understanding of the molecule's structural characteristics.

Introduction to 2-Butoxyoxane and its
Spectroscopic Analysis
2-Butoxyoxane is a cyclic ether with the systematic IUPAC name 2-butoxytetrahydropyran. Its

structure consists of a tetrahydropyran (THP) ring substituted at the anomeric C2 position with

a butoxy group. This acetal functionality is a key feature that dictates much of its spectroscopic

behavior. Understanding the NMR, IR, and MS data is crucial for its identification, purity

assessment, and for predicting its chemical reactivity. This guide will dissect the predicted and

experimental spectroscopic data to provide a holistic view of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-Butoxyoxane, both ¹H and ¹³C NMR provide specific insights into its structure.
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Butoxyoxane in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a

relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

wider spectral width (0-220 ppm) is necessary. A longer acquisition time and a larger number

of scans are typically required due to the lower natural abundance of ¹³C.

¹H NMR Spectroscopy of 2-Butoxyoxane
The ¹H NMR spectrum of 2-Butoxyoxane is predicted to show distinct signals for the protons

on the tetrahydropyran ring and the butoxy side chain. The presence of the electronegative

oxygen atoms significantly influences the chemical shifts of adjacent protons.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H2 (anomeric) 4.5 - 4.8 dd 3.0, 9.0

H6 (axial) 3.4 - 3.6 m

H6 (equatorial) 3.8 - 4.0 m

H3, H4, H5 (ring) 1.4 - 1.9 m

O-CH₂ (butoxy) 3.4 - 3.8 m

O-CH₂-CH₂ (butoxy) 1.5 - 1.7 m

-CH₂-CH₂-CH₃

(butoxy)
1.3 - 1.5 m

-CH₂-CH₃ (butoxy) 0.8 - 1.0 t 7.0
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The anomeric proton (H2) is expected to be the most downfield signal of the ring protons,

appearing around 4.5-4.8 ppm.[1] This is due to it being bonded to a carbon that is attached

to two oxygen atoms. Its multiplicity will likely be a doublet of doublets, coupling to the two

protons on C3.

The protons on C6 (H6), adjacent to the ring oxygen, are also shifted downfield, typically in

the 3.4-4.0 ppm range.[2][3] The axial and equatorial protons at this position are

diastereotopic and will have different chemical shifts and coupling constants.

The remaining ring protons (H3, H4, H5) will appear as a complex multiplet in the upfield

region, typically between 1.4 and 1.9 ppm, which is characteristic for methylene protons in a

saturated ring.[4]

The protons of the butoxy group will show a pattern typical for a butyl chain. The methylene

group attached to the ether oxygen (O-CH₂) will be the most downfield of the chain protons.

The terminal methyl group will appear as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy of 2-Butoxyoxane
The ¹³C NMR spectrum provides information on the different carbon environments in the

molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C2 (anomeric) 98 - 102

C6 62 - 65

C3, C4, C5 (ring) 20 - 35

O-CH₂ (butoxy) 67 - 70

O-CH₂-CH₂ (butoxy) 30 - 33

-CH₂-CH₂-CH₃ (butoxy) 19 - 22

-CH₂-CH₃ (butoxy) 13 - 15
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The anomeric carbon (C2) is the most downfield of the ring carbons, appearing in the 98-102

ppm range, a characteristic chemical shift for an acetal carbon.[5][6]

The C6 carbon, being adjacent to the ring oxygen, will also be significantly downfield

compared to the other ring methylene carbons, typically appearing around 62-65 ppm.[7][8]

The other ring carbons (C3, C4, C5) will have chemical shifts in the typical alkane region of

20-35 ppm.[7]

The carbons of the butoxy group will show characteristic shifts, with the carbon directly

attached to the oxygen being the most downfield.

Caption: Key predicted NMR correlations for 2-Butoxyoxane.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of its bonds.

Experimental Protocol for IR Data Acquisition
Sample Preparation: For a liquid sample like 2-Butoxyoxane, a thin film can be prepared

between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the

sample is applied, and the sample spectrum is recorded. The instrument software

automatically subtracts the background to produce the final spectrum.

Predicted IR Absorptions for 2-Butoxyoxane
Vibrational Mode

Predicted Absorption Range

(cm⁻¹)
Intensity

C-H stretch (alkane) 2850 - 3000 Strong

C-O stretch (ether/acetal) 1050 - 1150 Strong
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Interpretation of the IR Spectrum:

The most prominent features in the IR spectrum of 2-Butoxyoxane will be the C-H and C-O

stretching vibrations.

Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching in the

methylene and methyl groups of the tetrahydropyran ring and the butoxy chain.[9][10]

A strong, broad band in the 1050-1150 cm⁻¹ region is indicative of the C-O stretching

vibrations of the ether and acetal functional groups.[9][11] This is often a complex region with

multiple overlapping bands. The absence of a strong, broad absorption around 3300 cm⁻¹

would confirm the absence of an O-H group, and the absence of a strong absorption around

1700 cm⁻¹ would rule out a carbonyl group.[12]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry Data
Acquisition

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via direct infusion or through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common method for volatile compounds like 2-
Butoxyoxane. In EI, high-energy electrons bombard the molecule, causing it to ionize and

fragment.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detects the ions, and a mass spectrum is generated, plotting

ion abundance versus m/z.

Experimental Mass Spectrum of 2-Butoxyoxane
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The mass spectrum of 2-Butoxyoxane has been reported in the NIST WebBook database.[13]

m/z Relative Intensity Possible Fragment

85 100 [C₅H₉O]⁺

57 80 [C₄H₉]⁺

41 60 [C₃H₅]⁺

29 40 [C₂H₅]⁺

158 <5 [M]⁺

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺) at m/z 158 is expected to be of low intensity, which is common

for ethers as they readily undergo fragmentation.[13]

The base peak (most intense peak) is observed at m/z 85. This corresponds to the loss of

the butoxy radical (•OCH₂CH₂CH₂CH₃) from the molecular ion, resulting in the stable

oxonium ion of the tetrahydropyran ring. This is a characteristic fragmentation pathway for 2-

alkoxytetrahydropyrans.[14]

A significant peak at m/z 57 corresponds to the butyl cation ([C₄H₉]⁺), arising from the

cleavage of the C-O bond of the butoxy group.

Other smaller fragments at m/z 41 and 29 are common hydrocarbon fragments.
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Key Fragmentation Pathways of 2-Butoxyoxane

[C₉H₁₈O₂]⁺˙
m/z = 158

[C₅H₉O]⁺
m/z = 85 (Base Peak)

- •OC₄H₉

[C₄H₉]⁺
m/z = 57

- •C₅H₉O₂

Click to download full resolution via product page

Caption: Major fragmentation pathways of 2-Butoxyoxane in EI-MS.

Conclusion
The spectroscopic data of 2-Butoxyoxane, when analyzed collectively, provides a clear and

unambiguous confirmation of its structure. The ¹H and ¹³C NMR spectra reveal the detailed

connectivity of the carbon-hydrogen framework, with the chemical shifts of the anomeric center

and the carbons/protons adjacent to the oxygen atoms being particularly diagnostic. The IR

spectrum confirms the presence of the ether/acetal functional groups and the absence of other

functionalities. Finally, the mass spectrum provides the molecular weight and a characteristic

fragmentation pattern dominated by the formation of the stable tetrahydropyranyl oxonium ion.

This comprehensive spectroscopic analysis serves as a valuable reference for scientists

working with this and related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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